4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC19964150
Molecular Formula: C10H10BrN3O2S
Molecular Weight: 316.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrN3O2S |
|---|---|
| Molecular Weight | 316.18 g/mol |
| IUPAC Name | 4-bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13) |
| Standard InChI Key | ZSHFDCLUEJPVCR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a benzene ring substituted with a bromine atom at the para position and a sulfonamide group linked to a 1-methyl-1H-pyrazol-3-yl moiety. The sulfonamide group () acts as a critical pharmacophore, enabling hydrogen bonding with biological targets, while the bromine atom enhances electrophilic reactivity for further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.18 g/mol |
| IUPAC Name | 4-Bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
| Canonical SMILES | BrC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C |
The pyrazole ring’s -methyl group occupies a hydrophobic pocket in enzyme binding sites, as observed in cocrystal structures with parasitic targets like Trypanosoma brucei -myristoyltransferase (NMT) .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves two primary steps:
-
Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions (e.g., ) in anhydrous dichloromethane.
-
Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane eluents.
Key Reaction:
Mechanistic Insights
The bromine atom facilitates nucleophilic aromatic substitution (SNAr) at the para position, while the sulfonamide group participates in Suzuki-Miyaura cross-coupling reactions for derivatization. Computational studies suggest that electron-withdrawing groups on the benzene ring stabilize transition states during these reactions .
| Target | Activity () | Selectivity Ratio (Host/Parasite) |
|---|---|---|
| TbNMT | 0.003 μM | 150 (MRC-5 vs. T. brucei) |
| COX-2 | 1.2 μM | N/A |
| DHPS (E. coli) | 0.8 μM | 50 |
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, Hz, 2H, benzene-H), 7.72 (d, Hz, 2H, benzene-H), 3.85 (s, 3H, N-CH).
-
IR: Peaks at 1345 cm ( asymmetric stretch) and 1160 cm ( symmetric stretch).
Structural Analogues and Comparative Analysis
Analogues with Enhanced CNS Penetration
Replacing the benzene core with flexible linkers (e.g., alkyl chains) reduces polar surface area (PSA) from 90 Å to 65 Å, improving blood-brain barrier permeability .
Table 3: Comparative Properties of Analogues
| Compound | PSA (Å) | Blood:Brain Ratio |
|---|---|---|
| 4-Bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide | 90 | 0.05 |
| DDD85646 (flexible linker) | 65 | 0.27 |
Future Directions and Research Opportunities
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation with glucose transporters could enhance CNS delivery without structural modification.
Structure-Activity Relationship (SAR) Studies
Systematic exploration of substituents on the pyrazole ring (e.g., halogens, alkyl chains) may optimize selectivity for parasitic vs. human -myristoyltransferases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume